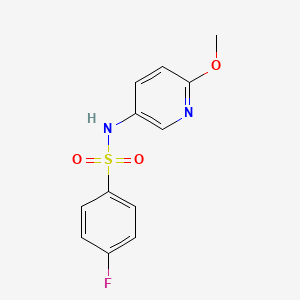
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide, also known as DMTA, is a chemical compound that has gained attention in the scientific community due to its potential use as a pharmacological tool in research studies. DMTA is a white crystalline solid with a molecular weight of 345.47 g/mol, and its chemical formula is C21H25NO2.
作用機序
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide is believed to act as an allosteric inhibitor of protein kinase C and cyclic AMP-dependent protein kinase. It binds to a specific site on these enzymes, which results in a conformational change that inhibits their activity.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro, and to induce apoptosis in these cells. This compound has also been shown to inhibit the growth of tumors in animal models. Additionally, this compound has been shown to have anti-inflammatory effects, and to inhibit the release of pro-inflammatory cytokines.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide as a pharmacological tool in research studies is its specificity for protein kinase C and cyclic AMP-dependent protein kinase. This allows researchers to study the effects of inhibiting these enzymes on cellular processes without affecting other signaling pathways. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide. One area of interest is its potential use as a therapeutic agent for cancer. Studies have shown that this compound has anti-cancer effects in vitro and in animal models, and further research is needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a pharmacological tool for studying the role of protein kinase C and cyclic AMP-dependent protein kinase in various disease states. Additionally, further research is needed to optimize the synthesis and purification of this compound, and to develop methods for administering it in vivo.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide involves the reaction of 2,3-dimethylaniline with 2,3,6-trimethylphenol in the presence of acetic anhydride and sodium acetate. The product is then purified by recrystallization from ethanol. The yield of this compound obtained from this method is typically around 70%.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide has been studied for its potential use as a pharmacological tool in research studies. It has been shown to have an inhibitory effect on the activity of protein kinase C, which is involved in a variety of cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has also been shown to inhibit the activity of cyclic AMP-dependent protein kinase, which is involved in the regulation of cellular metabolism and signaling pathways.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-12-7-6-8-17(15(12)4)20-18(21)11-22-19-14(3)10-9-13(2)16(19)5/h6-10H,11H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEHDJNFRHNXKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=CC(=C2C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-isobutyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5638076.png)
![N-(tert-butyl)-3-(3-oxo-3-{[4-(trifluoromethyl)phenyl]amino}propyl)piperidine-1-carboxamide](/img/structure/B5638085.png)

![1-acetyl-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5638100.png)
![methyl 4-{[(3-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B5638110.png)
![4-[2-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-1,4-oxazepan-5-one](/img/structure/B5638125.png)


![[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5638142.png)
![(1S*,5R*)-3-(2-pyrazinylcarbonyl)-6-(3-thienylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638145.png)

![4-amino-3-[(4-tert-butylbenzyl)thio]-1,2,4-triazin-5(4H)-one](/img/structure/B5638171.png)
![N-[rel-(3R,4S)-1-(3-fluoro-4-pyridinyl)-4-isopropyl-3-pyrrolidinyl]-3-(methylsulfonyl)propanamide hydrochloride](/img/structure/B5638187.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[(4-methylpyridin-3-yl)carbonyl]piperidin-3-yl}propan-1-ol](/img/structure/B5638194.png)